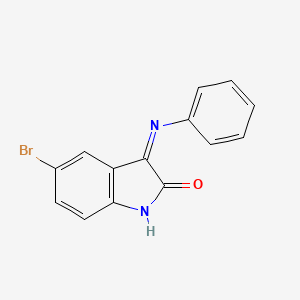

(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

Description

(3E)-5-Bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one (CAS: 101671-27-6) is an indole-derived compound characterized by a 5-bromo substitution on the indole core and a phenylimino group at the 3-position. Its molecular formula is C₁₄H₁₀BrN₂O, with a molecular weight of 222.25 g/mol . The (3E) configuration indicates the spatial arrangement of the phenylimino group relative to the indole ring.

Properties

Molecular Formula |

C14H9BrN2O |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

5-bromo-3-phenylimino-1H-indol-2-one |

InChI |

InChI=1S/C14H9BrN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) |

InChI Key |

GRUPAXFSOQXVKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction begins with the nucleophilic attack of the amine group from aniline on the carbonyl carbon at position 3 of 5-bromoisatin. This forms an intermediate hemiaminal, which undergoes dehydration to yield the imine (Schiff base). The E-configuration of the imine group is stabilized by intramolecular hydrogen bonding and aromatic conjugation.

Typical Procedure :

-

5-Bromoisatin (1.0 equiv) and aniline (1.2 equiv) are dissolved in anhydrous ethanol.

-

The mixture is refluxed at 80°C for 4–6 hours under nitrogen atmosphere.

-

The precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

| Parameter | Details |

|---|---|

| Yield | 70–85% |

| Reaction Time | 4–6 hours |

| Solvent | Ethanol |

| Catalyst | None (self-condensation) |

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may reduce selectivity due to increased side reactions. Ethanol remains optimal for balancing yield and purity.

-

Temperature Control : Elevated temperatures (>100°C) lead to decomposition, while temperatures <70°C result in incomplete conversion.

-

Acidic Additives : Trace acetic acid (0.1 equiv) enhances protonation of the carbonyl group, facilitating nucleophilic attack.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Recent studies have explored microwave irradiation to reduce reaction times. Under microwave conditions (300 W, 100°C), the Schiff base forms within 30 minutes with a yield of 78%. This method minimizes thermal degradation, making it suitable for scale-up.

Solid-State Mechanochemical Synthesis

Ball-milling 5-bromoisatin and aniline in a 1:1.2 molar ratio for 45 minutes produces the target compound with 65% yield. While less efficient than solution-phase methods, this approach eliminates solvent waste and aligns with green chemistry principles.

Characterization and Analytical Validation

Spectroscopic Data

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

Chemical Reactions Analysis

Types of Reactions

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted indolone derivatives.

Scientific Research Applications

(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 3-Position

(3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

- Structure: Differs by a 4-isopropylphenylimino group and a 2-phenylethyl substitution at N1.

- Molecular Weight : 447.37 g/mol (vs. 222.25 g/mol for the target compound).

- Key Differences :

(3E)-3-(Pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one

- Structure: Replaces phenylimino with a pyridinylmethylidene group.

- Biological Relevance : Acts as a DNA gyrase B inhibitor (PDB ID: 5CPH), demonstrating the impact of heterocyclic substituents on enzyme binding .

(3E)-3-[(2,4,6-Trichlorophenyl)hydrazono]-1,3-dihydro-2H-indol-2-one

- Structure : Features a trichlorophenyl hydrazone group.

- Molecular Formula : C₁₄H₈Cl₃N₃O.

Halogen Substitution Variations

(3E)-5-Chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one

- Structure : Chlorine replaces bromine at the 5-position.

- Crystallography : Studied via X-ray diffraction (IUCrData: x160258), revealing planar indole-hydrazone systems .

- Impact : Smaller atomic radius of Cl may reduce steric hindrance compared to Br.

5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one

Stereochemical and Functional Group Modifications

(3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one

- Structure: Benzylidene group instead of phenylimino.

- Crystal Packing : Forms supramolecular constructs (SCs) via π-π stacking, as analyzed using the XPac algorithm .

- Key Differences :

- The absence of bromine reduces molecular weight (MW: ~209 g/mol) and alters electronic properties.

Violacein

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects: Bulky substituents (e.g., 4-isopropylphenyl) reduce solubility but may enhance target specificity .

- Stereochemistry : The (3E) configuration in the target compound likely favors planar conformations, facilitating π-π interactions critical for enzyme binding .

- Biological Activity: Indole derivatives with electron-withdrawing groups (e.g., NO₂, Cl) show enhanced cytotoxicity, while hydroxyl or methylol groups reduce toxicity .

Biological Activity

(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₁BrN₂O

- Molecular Weight : 315.17 g/mol

- CAS Number : 101671-27-6

The structure features a bromine atom at the 5-position and a phenyl imino group, which are critical for its biological interactions.

Research indicates that this compound exhibits significant anticancer properties. The mechanisms through which this compound operates include:

- Induction of Apoptosis : The compound has been shown to activate caspases, which are essential for the apoptotic pathway. Specifically, it significantly increases the levels of active caspase-3 and caspase-9, suggesting that it triggers apoptosis through the intrinsic pathway .

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to cell cycle arrest at the G2/M phase, indicating its potential to inhibit cell division in cancer cells .

- VEGFR-2 Inhibition : The compound has also been evaluated for its ability to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis. This inhibition is crucial for preventing tumor growth and metastasis .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been assessed against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.93 ± 0.47 | Apoptosis induction and cell cycle arrest |

| A549 (Lung Cancer) | 185.5 nM | VEGFR-2 inhibition |

| H441 (Non-Small Cell Lung Cancer) | 113.3 nM | VEGFR-2 inhibition |

These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast and lung cancer cell lines.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that specific modifications to the phenyl ring and bromine substitution are critical for enhancing biological activity. For instance:

- The presence of electron-withdrawing groups on the phenyl ring significantly boosts anticancer activity.

- Substitutions at key positions on the indole scaffold can either enhance or diminish efficacy depending on their electronic properties .

Case Studies

Recent studies have explored various derivatives based on the indole scaffold related to this compound:

- Indolin Derivatives : A series of indolin derivatives were synthesized and tested for anticancer activity. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Hydrazone Linkers : Compounds linked through hydrazone groups showed enhanced activity against MCF-7 cells, with some achieving IC50 values as low as 2.93 µM, indicating that structural modifications can lead to significant improvements in efficacy .

Q & A

Q. What are the key synthetic strategies for preparing (3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one?

- Methodological Answer : The synthesis typically involves:

- Alkylation : Introduce substituents at the indole's 3-position using benzyl halides (e.g., 4-propoxybenzyl chloride) under basic conditions (K₂CO₃ or NaH) .

- Condensation : Form the phenylimino group via Knoevenagel or Schiff base reactions. For example, reacting 5-bromo-1,3-dihydro-2H-indol-2-one with aromatic amines under reflux in polar aprotic solvents (e.g., DMF) .

- Cyclization : Use agents like polyphosphoric acid (PPA) to stabilize the indolone core .

- Purification : Employ column chromatography (silica gel, 70:30 EtOAc:hexane) or crystallization (MeOH/EtOH) for high-purity yields .

Q. Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 4-propoxybenzyl chloride, K₂CO₃ | ~65% |

| Condensation | Aniline, DMF, 80°C | ~50% |

| Purification | Column chromatography (EtOAc:hexane) | 90%+ purity |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C5, phenylimino at C3). For example, the phenylimino proton appears as a singlet at δ 8.2–8.5 ppm .

- X-ray crystallography : Resolve stereochemistry (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : FAB-HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 427.0757) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .

- Catalyst selection : Use CuI for click chemistry modifications or chiral catalysts for enantioselective synthesis .

- Temperature control : Lower temps (0–25°C) may reduce side reactions during alkylation .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc:hexane) .

Q. How do stereochemical considerations (E/Z isomerism) impact biological activity?

- Methodological Answer :

- Separation : Use preparative TLC or HPLC to isolate E/Z isomers .

- Activity assays : Compare isomers in enzyme inhibition (e.g., VEGFR-2 IC₅₀ ~200 nM for E-isomer vs. inactive Z-form) .

- Structural analysis : X-ray data reveal that the E-isomer’s planar geometry enhances target binding .

Q. How should researchers address contradictions in reported bioactivity data?

- Methodological Answer :

- Replicate assays : Test under standardized conditions (e.g., fixed cell lines, consistent compound purity >98% via HPLC) .

- Isomer verification : Confirm stereochemical integrity using CD spectroscopy or chiral HPLC .

- Mechanistic studies : Use SPR (surface plasmon resonance) to validate target binding kinetics .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., VEGFR-2) using fluorescence polarization .

- Receptor binding studies : Perform radioligand displacement assays (e.g., ³H-labeled competitors) .

- Cellular imaging : Use confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

Data Contradiction Analysis

- Example : Discrepancies in cytotoxicity data may arise from:

Key Structural and Functional Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrN₂O | |

| Molecular Weight | 309.15 g/mol | |

| IUPAC Name | This compound | |

| Key Functional Groups | Bromo (C5), Phenylimino (C3) | |

| Bioactivity | Kinase inhibition, DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.